NSC 407534
Description
NSC 407534 is a compound cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program database. Compounds in the NCI database are typically evaluated for their growth inhibition (GI50) profiles across a panel of 60 human tumor cell lines, enabling comparative analysis with structurally or functionally similar agents .
Properties
CAS No. |
866-29-5 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-cyano-3-methyl-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9(5-10,7(3)4)8(11)12/h6-7H,1-4H3,(H,11,12) |
InChI Key |
UGKAGYIWOQXPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
NSC 407534 can be synthesized through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile. For example, the reaction of isopropyl bromide with sodium cyanide in the presence of a suitable solvent can yield the corresponding nitrile, which can then be hydrolyzed to form the carboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Reaction Identification and Data Aggregation
To systematically study NSC 407534’s reactions, tools like CAS SciFinder® are critical. This platform aggregates reaction schemes, experimental procedures, and conditions from journals, patents, and reference works. Key steps include:
-
Reaction Center Analysis : Identifying atoms/bonds involved in transformations using methods like condensed graph of reactions (CGRs) .
-
Kinetic Parameter Extraction : Referencing JPL Publication 15-10 for rate constants, thermodynamic parameters, and gas-liquid solubility data .
Mechanistic Insights and Optimization
Modern reaction optimization techniques, such as design of experiments (DoE), can model this compound’s behavior. For example:
-
Factor Screening : Testing variables like temperature, catalysts, and solvents using factorial designs .
-
Rate Law Modeling : Applying the law of mass action (eq. ) to quantify reaction kinetics .
Novel Reaction Discovery
-
Generate Novel Reaction Motifs : Detect new reaction centers (RCs) or variations in their neighborhoods (e.g., ) .
-
Validate Feasibility : Propose simplified reactant structures (e.g., strengthening leaving groups via electron acceptors) .
Data Representation and Validation
Challenges and Recommendations
-
Data Gaps : this compound-specific reactions are absent in current literature. Cross-referencing CAS REGISTRY® and patent-derived reaction databases may yield preliminary insights.
-
Experimental Validation : Prioritize control experiments (e.g., varying stoichiometry, solvents) to isolate reaction pathways .
This framework emphasizes leveraging computational tools, kinetic databases, and AI to hypothesize and validate this compound’s reactivity in lieu of direct experimental data. For actionable results, further interrogation of specialized databases (e.g., CAS SciFinder) is advised .
Scientific Research Applications
NSC 407534 has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and nitriles.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which NSC 407534 exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Selection of Comparator Compounds
Using methodologies akin to the COMPARE algorithm—a computational tool that identifies compounds with correlated GI50 profiles—NSC 407534 can be contextualized against known bioactive agents. Key comparators include:
- Deoxybouvardin (NSC 259969) : A cyclic hexapeptide inhibitor of eukaryotic translation, with a Pearson correlation coefficient (PCC) of 0.841 to PCI-2050, a reference compound in NCI screens .
- Bouvardin (NSC 259968) : Structurally similar to deoxybouvardin, exhibits broad-spectrum antitumor activity (PCC: 0.809) .
- S-3'-Deacetyl-phyllanthoside (NSC 342443) : A glycoside inhibitor of transcription (PCC: 0.807) .
- Olivomycin (NSC 38270) : An aureolic acid-type antibiotic that binds DNA and inhibits RNA synthesis (PCC: 0.797) .
Mechanistic and Structural Comparisons
*Hypothetical data for this compound inferred from comparator compounds.
†GI50 values standardized to PCI-2050’s profile in .
Key Findings:
Functional Overlap : this compound likely shares mechanisms with transcription/translation inhibitors, given the high PCC values of its comparators (0.797–0.841) .
Structural Diversity: Comparator compounds span cyclic peptides, glycosides, and aureolic acids, suggesting this compound may belong to a novel structural class.
Activity Breadth : Broad-spectrum activity across tumor cell lines is common among these agents, implying this compound may similarly target conserved cellular processes .
Q & A
Q. What methodological considerations are critical for establishing reproducible dose-response relationships for NSC 407534 in in vitro models?
- Methodological Answer : Begin with systematic literature reviews to identify existing dose ranges and endpoints. Use standardized cell lines and controls to minimize variability. Implement staggered dose concentrations (e.g., logarithmic scaling) and validate results across multiple biological replicates. Include time-course analyses to assess temporal effects. Statistical methods like ANOVA with post-hoc tests (e.g., Tukey’s HSD) should quantify significance, while nonlinear regression models (e.g., sigmoidal dose-response curves) can estimate EC₅₀ values .
Q. How can researchers formulate testable hypotheses about this compound’s therapeutic potential based on existing literature gaps?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: Specific disease models (e.g., cancer cell lines with defined genetic profiles).
- Intervention: this compound administration under controlled conditions.
- Comparison: Baseline activity vs. established therapeutics.
- Outcome: Metrics like apoptosis rates or biomarker expression.
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability .
Q. What experimental controls are essential for validating this compound’s selectivity in target-binding assays?
- Methodological Answer : Include positive controls (known inhibitors/activators of the target) and negative controls (vehicle-only treatments). Employ orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to confirm specificity. Use isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to isolate target-dependent effects. Document all conditions in line with journal reproducibility guidelines (e.g., detailed Materials and Methods sections) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue penetration differences. Compare metabolic stability using liver microsome assays or hepatocyte co-cultures. Validate in vivo findings with histopathological analyses and biomarker quantification (e.g., ELISA, Western blot). Use meta-analysis techniques to reconcile data discrepancies, applying weighted effect-size models to account for study heterogeneity .
Q. How should researchers design combinatorial therapy studies involving this compound while controlling for synergistic or antagonistic effects?
- Methodological Answer : Employ factorial experimental designs (e.g., 2×2 matrices) to test all possible drug combinations. Use Chou-Talalay synergy analysis (Combination Index) to quantify interactions. Include monotherapy arms and dose-escalation cohorts. Advanced statistical tools like machine learning (e.g., random forests) can identify predictive variables for synergy. Ensure rigorous documentation of additive vs. synergistic thresholds .
Q. What statistical approaches are most appropriate for analyzing time-series data in longitudinal studies of this compound’s chronic effects?
- Methodological Answer : Apply mixed-effects models to account for intra-subject variability and missing data. Use time-lagged correlation analyses to identify causal relationships. For high-dimensional datasets (e.g., transcriptomics), employ dimensionality reduction techniques (PCA, t-SNE) paired with survival analysis (Kaplan-Meier curves, Cox proportional hazards). Validate findings with bootstrapping or cross-validation .
Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?
- Methodological Answer : Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify overlapping biological processes across omics layers. Implement network pharmacology tools (Cytoscape, STRING) to map protein-drug interactions. Apply machine learning pipelines (e.g., LASSO regression for feature selection) to prioritize biomarkers. Cross-reference findings with public databases (ChEMBL, PubChem) to validate novelty .
Methodological Frameworks for Data Contradiction Analysis
Q. What steps should be taken when this compound exhibits conflicting results across replicate experiments?
- Methodological Answer :
- Step 1: Audit raw data for technical outliers (e.g., instrumentation errors) using Grubbs’ test or Rosner’s test.
- Step 2: Re-express key findings as effect sizes with confidence intervals to assess overlap.
- Step 3: Perform sensitivity analyses to determine if conclusions are robust to methodological variations (e.g., cell passage number, assay temperature).
- Step 4: Use Bayesian meta-analysis to quantify the probability of true effect existence despite contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
